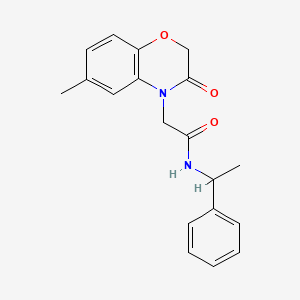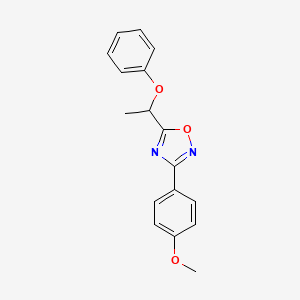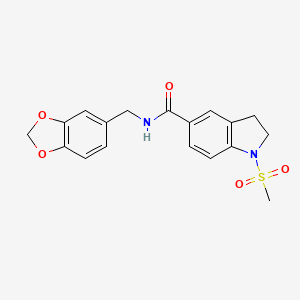
2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(1-phenylethyl)acetamide
Vue d'ensemble
Description
2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(1-phenylethyl)acetamide, also known as MOBA, is a compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MOBA is a benzoxazine derivative that has been synthesized using various methods, and it has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(1-phenylethyl)acetamide is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of various enzymes and signaling pathways. This compound has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Furthermore, this compound has been reported to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the degradation of acetylcholine, which is an important neurotransmitter in the brain.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in animal models of inflammation. Additionally, this compound has been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO), in animal models of oxidative stress. Furthermore, this compound has been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in animal models of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(1-phenylethyl)acetamide has several advantages and limitations for lab experiments. One of the advantages of this compound is that it has been found to have low toxicity in animal models. Additionally, this compound has been reported to have good solubility in water and organic solvents, which makes it easy to handle in lab experiments. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of lab experiments. Furthermore, this compound may have different effects in different animal models, which makes it difficult to generalize the results of lab experiments.
Orientations Futures
There are several future directions for the research on 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(1-phenylethyl)acetamide. One of the future directions is to investigate the mechanism of action of this compound in more detail. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound in animal models. Furthermore, more studies are needed to investigate the potential applications of this compound in other areas of biomedical research, such as cardiovascular and metabolic diseases. Finally, future studies should aim to investigate the safety and efficacy of this compound in human clinical trials.
Conclusion
This compound is a compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been synthesized using various methods, and it has been found to have several biochemical and physiological effects. This compound has been reported to have potential anticancer, anti-inflammatory, and neuroprotective effects. However, its mechanism of action is not fully understood, which makes it difficult to interpret the results of lab experiments. Further research is needed to investigate the potential applications of this compound in biomedical research.
Applications De Recherche Scientifique
2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(1-phenylethyl)acetamide has been found to have several scientific research applications. It has been reported to have potential anticancer, anti-inflammatory, and neuroprotective effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been found to reduce inflammation in animal models of inflammation. Additionally, this compound has been reported to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-8-9-17-16(10-13)21(19(23)12-24-17)11-18(22)20-14(2)15-6-4-3-5-7-15/h3-10,14H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLSVDPJBJBNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-methylprop-2-en-1-yl)oxy]-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]benzamide](/img/structure/B4419979.png)

![2-tert-butyl-7,8-dimethoxy-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol](/img/structure/B4419992.png)

![N-(2,3-dichlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4420017.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B4420022.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B4420031.png)
![1-methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4420042.png)
![methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B4420047.png)


![N-(2-isopropoxyphenyl)-2-[(3-methylquinoxalin-2-yl)thio]acetamide](/img/structure/B4420058.png)

![4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B4420067.png)